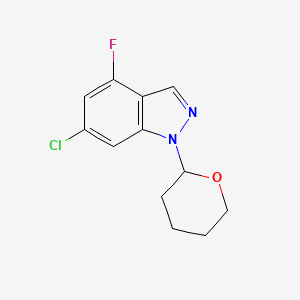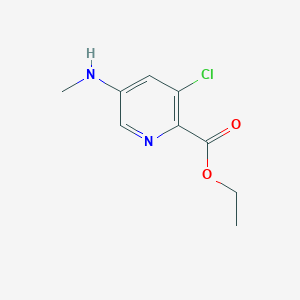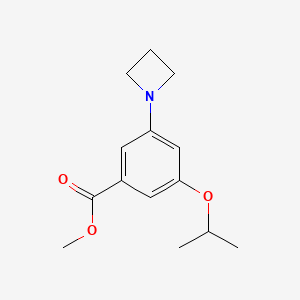
5-Methoxy-4-methyl-2(1H)-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-4-methyl-2(1H)-quinazolinone is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The presence of a methoxy group at the 5-position and a methyl group at the 4-position of the quinazolinone ring imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-4-methyl-2(1H)-quinazolinone typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminobenzamide with 5-methoxy-4-methylbenzaldehyde under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which then undergoes cyclization to form the quinazolinone ring.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-4-methyl-2(1H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the quinazolinone ring can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under acidic conditions.
Major Products Formed
Oxidation: 5-Hydroxy-4-methyl-2(1H)-quinazolinone
Reduction: 5-Methoxy-4-methyl-2(1H)-quinazolinol
Substitution: 5-Halo-4-methyl-2(1H)-quinazolinone
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential as an enzyme inhibitor.
Medicine: Quinazolinone derivatives, including 5-Methoxy-4-methyl-2(1H)-quinazolinone, have shown promise as anticancer agents.
Industry: It is used in the development of new materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of 5-Methoxy-4-methyl-2(1H)-quinazolinone involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The methoxy and methyl groups play a crucial role in enhancing the binding affinity of the compound to its targets.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2(1H)-quinazolinone: Lacks the methoxy group, resulting in different chemical properties.
5-Methoxy-2(1H)-quinazolinone: Lacks the methyl group, affecting its biological activity.
6-Methoxy-4-methyl-2(1H)-quinazolinone: The methoxy group is at a different position, leading to variations in reactivity.
Uniqueness
5-Methoxy-4-methyl-2(1H)-quinazolinone is unique due to the specific positioning of the methoxy and methyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C10H10N2O2 |
|---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
5-methoxy-4-methyl-3H-quinazolin-2-one |
InChI |
InChI=1S/C10H10N2O2/c1-6-9-7(12-10(13)11-6)4-3-5-8(9)14-2/h3-5H,1-2H3,(H,11,12,13) |
InChI Key |
QBJXKJMYZPFBTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC(=O)N1)C=CC=C2OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 2-chloro-8-oxo-5,6-dihydropyrido[3,4-d]pyrimidine-7-carboxylate](/img/structure/B13911060.png)


![[1-(4-Bromophenyl)-5-methyl-triazol-4-yl]methanol](/img/structure/B13911067.png)






![6-Bromo-2-fluoro-3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)aniline](/img/structure/B13911128.png)



